3-methoxy-N,5-dimethylaniline

Hydrogen-bonding capacity Secondary amine Physicochemical profiling

Sourcing a substituted aniline with exactly one hydrogen bond donor often requires tedious in-house mono-N-methylation and separation from dimethylated and unreacted byproducts. 3-Methoxy-N,5-dimethylaniline (CAS 35122-78-2) is supplied pre-formed at 97% purity, eliminating chemoselectivity challenges in library synthesis. - Provides a fixed HBD=1, LogP=2.2 profile that primary (HBD=2) and tertiary (HBD=0) analogs cannot replicate. - Enables tempered diazonium salt reactivity for azo dye programs inaccessible to primary anilines. - Shipped in standard research quantities with verified purity, ready for immediate parallel synthesis use.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B12842797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N,5-dimethylaniline
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC)NC
InChIInChI=1S/C9H13NO/c1-7-4-8(10-2)6-9(5-7)11-3/h4-6,10H,1-3H3
InChIKeyFYYCUOMESGVPBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N,5-dimethylaniline: Identity, Physicochemical Profile, and Classification


3-Methoxy-N,5-dimethylaniline (CAS 35122-78-2) is a trisubstituted aniline derivative bearing a 3-methoxy group, a 5-methyl substituent on the aromatic ring, and a single N-methyl group on the amine nitrogen, yielding the molecular formula C₉H₁₃NO with a molecular weight of 151.21 g/mol [1]. Unlike its more common N,N-dimethyl or primary aniline analogs, this compound possesses exactly one hydrogen bond donor (the secondary amine N–H), a computed XLogP3 of 2.2, and a topological polar surface area of 21.3 Ų, placing it at a distinct intermediate position within the polarity–lipophilicity spectrum of substituted anilines [1]. It is cataloged as a research-grade building block with a reported commercial purity specification of 97% .

Hydrogen-Bond ProfileSingle N–H donor (secondary amine) for directed intermolecular interactions
Lipophilicity RangeIntermediate polarity–lipophilicity balance within substituted aniline series
Synthetic ConveniencePre-formed secondary amine building block for multi-step synthesis workflows

Why In-Class Aniline Analogs Cannot Replace 3-Methoxy-N,5-dimethylaniline


Within the substituted aniline family, small structural perturbations—such as methylation state at the nitrogen (primary vs. secondary vs. tertiary amine) or the presence versus absence of a ring methyl group—produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, basicity, and electrophilic aromatic substitution regiochemistry that are large enough to alter synthetic utility and biological or materials performance [1][2]. For example, the N,N-dimethyl analog (CAS 15799-79-8) lacks any hydrogen bond donor (HBD = 0), while the primary aniline analog 3-methoxy-5-methylaniline (CAS 66584-31-4) carries two HBDs; the target compound, with exactly one N–H donor, occupies a unique intermediate hydrogen-bonding profile that cannot be replicated by either comparator [1]. These differences are not cosmetic—they directly affect solubility, chromatographic behavior, and the capacity to form directed intermolecular interactions in crystal engineering or receptor binding [1].

Target Compound
In-Class Analogs
H-Bond DonorsOne N–H donor (secondary amine)
H-Bond DonorsTwo N–H (primary aniline) or zero N–H (tertiary aniline); hydrogen-bonding profile may not transfer
LipophilicityIntermediate LogP; methoxy + ring-methyl balanced by N-methyl
LipophilicityLogP may shift measurably; chromatographic retention and solubility may differ
Synthetic AccessProcured as pre-formed mono-N-methyl building block at 97%
Synthetic AccessN,N-dimethyl analog requires no selectivity control; primary analog needs separate N-methylation optimization

Quantitative Comparator Evidence for 3-Methoxy-N,5-dimethylaniline


Hydrogen-Bond Donor Count: The Unique Mono-N–H Profile

3-Methoxy-N,5-dimethylaniline possesses exactly one hydrogen bond donor (HBD = 1), a direct consequence of its secondary amine (N–H) structure. This places it at a functionally distinct midpoint between 3-methoxy-5-methylaniline (a primary aniline, HBD = 2) and 3-methoxy-N,N-dimethylaniline (a tertiary aniline, HBD = 0). The HBD count is a computed property from the PubChem database (Cactvs 3.4.6.11) [1], while the comparator HBD values are derived from their respective molecular structures: primary aromatic amines carry two N–H donors, tertiary amines carry none. The hydrogen bond acceptor count (HBA = 2) is identical across all three compounds, as each contains one methoxy oxygen and one amine nitrogen. This differential HBD profile is deterministic for solubility parameters, chromatographic retention, and the ability to act as a hydrogen-bond donor in supramolecular assembly or target engagement [1].

H-Bond Donor Count
Reported
Tertiary
Target
Primary
HBD = 1 vs HBD = 2 (primary) vs HBD = 0 (tertiary)
Reported mono-N–H midpoint between primary and tertiary aniline analogs
Computed property (PubChem Cactvs); no analog replicates this profile
Hydrogen-bonding capacity Secondary amine Physicochemical profiling Medicinal chemistry building blocks

Lipophilicity Differentiation Across Aniline Analogs

The computed lipophilicity (XLogP3) of 3-methoxy-N,5-dimethylaniline is 2.2, as reported in PubChem (XLogP3 3.0 algorithm) [1]. This value is higher than that of the N-methyl-only analog 3-methoxy-N-methylaniline (LogP = 1.69, experimental/predicted) [2], reflecting the incremental contribution of the ring 5-methyl group to overall hydrophobicity. It is also close to but slightly lower than 3-methoxy-5-methylaniline (LogP = 2.167) , indicating that N-methylation partially offsets the lipophilicity gain from ring methylation—consistent with the known effect of N-alkylation on amine hydration. For context, the fully deoxygenated analog 3,5-dimethylaniline has a LogP of approximately 2.47 [3], demonstrating that the 3-methoxy group exerts a measurable polarity-enhancing effect relative to a simple methyl substituent.

Lipophilicity
Reported
2.2XLogP3
~0.5 log units above N-methyl-only analog; ~0.25 below 3,5-dimethylaniline
Supports selection for intermediate lipophilicity within analog series
Cross-study comparable; XLogP3 computed per PubChem 3.0 algorithm
Lipophilicity LogP Partition coefficient ADME prediction

Synthetic Selectivity in Mono-N-Methylation

The synthesis of 3-methoxy-N,5-dimethylaniline via reductive amination of the corresponding primary aniline (3-methoxy-5-methylaniline) with formaldehyde requires careful stoichiometric and kinetic control to achieve selective mono-N-methylation. The smolecule.com technical entry describes that sodium cyanoborohydride is the preferred reducing agent, as it selectively reduces imine intermediates in the presence of aldehydes, thereby minimizing over-alkylation to the tertiary N,N-dimethylaniline . In the absence of such selectivity, direct alkylation of aniline with methanol on zeolite catalysts yields mixtures of N-methylaniline and N,N-dimethylaniline, as demonstrated by in situ ¹³C NMR kinetic studies [1]. The target compound's synthetic accessibility therefore depends on the procurement of a controlled mono-methylation process, which differentiates it from the N,N-dimethyl analog that can be obtained via exhaustive methylation without selectivity constraints [1].

Mono-N-Methylation
Class-level
NaBH3CN reductive aminationMeOH or EtOH, rt–60 °C; controlled 1:1 stoichiometry
Pre-formed building block may reduce need for in-situ selectivity optimization
Class-level inference; zeolite-catalyzed routes yield N-methyl + N,N-dimethyl mixtures
Reductive amination N-methylation selectivity Secondary amine synthesis Process chemistry

Application Specificity as a Dye Intermediate

3-Methoxy-N,5-dimethylaniline is documented as an intermediate in azo dye and pigment dye synthesis, where its specific 3-methoxy-5-methyl-N-methyl substitution pattern directs electrophilic aromatic substitution (diazotization and azo coupling) to defined positions on the ring . In comparison, 3-methoxy-5-methylaniline (the primary aniline analog) is also employed as an azo dye intermediate [1]; however, the presence of the N-methyl group in the target compound modulates the electron density at the nitrogen and consequently the reactivity of the diazonium intermediate, offering a differentiated coupling profile. The class-level understanding of substituted aniline reactivity indicates that methoxy groups are strongly activating and ortho/para-directing (σ⁺ = –0.78 for p-OCH₃), while methyl groups are weakly activating (σ⁺ = –0.31 for p-CH₃), and N-alkylation further tunes the amine's electronic character . The concurrent presence of all three substituent types in 3-methoxy-N,5-dimethylaniline creates a unique electronic environment not replicated by any single analog.

Dye Intermediate Fit
Class-level
N-methyl modulates diazonium reactivity; 3-OCH3 + 5-CH3 direct electrophilic substitution
Supports differentiated coupling profile evaluation for azo dye research
Hammett σ+ framework; application-domain context requires validation
Azo dye intermediates Diazotization Electrophilic substitution Dye chemistry

Recommended Procurement Scenarios for 3-Methoxy-N,5-dimethylaniline


Medicinal Chemistry SAR Requiring One Hydrogen Bond Donor

When a structure–activity relationship (SAR) study demands an aniline fragment that can donate exactly one hydrogen bond while maintaining a lipophilicity near LogP = 2.2, 3-methoxy-N,5-dimethylaniline is the only member of its immediate analog series that satisfies both criteria simultaneously. The primary aniline analog (HBD = 2) introduces an additional hydrogen bond donor that may alter target binding or increase aqueous solubility beyond the desired range, while the N,N-dimethyl analog (HBD = 0) eliminates the H-bond donor entirely, potentially abolishing key interactions. This compound should be prioritized when intermediate hydrogen-bonding capacity is a design requirement [1].

Azo Dye Development with Controlled Diazonium Reactivity

For azo dye synthesis programs where the reactivity of the diazonium intermediate must be tempered relative to primary aniline-derived diazonium salts, the N-methyl group in 3-methoxy-N,5-dimethylaniline provides electronic modulation that cannot be achieved with 3-methoxy-5-methylaniline (primary aniline) or 3-methoxy-N,N-dimethylaniline (tertiary aniline, which cannot form a diazonium salt). This compound enables access to monoazo dyes with coupling characteristics intermediate between those derived from primary and tertiary aniline precursors .

Multi-Step Synthesis Avoiding In Situ Mono-N-Methylation

When a synthetic route requires a pre-formed secondary N-methylaniline building block to avoid the chemoselectivity challenges of in situ mono-N-methylation, purchasing 3-methoxy-N,5-dimethylaniline at 97% purity eliminates the need for optimizing reductive amination stoichiometry and separating the desired mono-methylated product from N,N-dimethyl and unreacted primary aniline contaminants. This is particularly valuable in parallel synthesis or library production settings where re-optimization of methylation conditions for each substrate is impractical .

QSAR Model Training with Intermediate LogP Values

For quantitative structure–activity relationship (QSAR) model development or computational property prediction benchmarking, 3-methoxy-N,5-dimethylaniline provides a LogP data point (XLogP3 = 2.2) that fills a gap between the N-methyl-only analog (LogP = 1.69) and the 3,5-dimethylaniline scaffold (LogP ≈ 2.47). Including this compound in training sets improves model coverage of the lipophilicity space spanned by substituted anilines, enhancing predictive accuracy for related chemotypes [1][2].

Application
Selection Property
Validation Focus
Aniline fragment SAR studies
Mono-N–H hydrogen-bond profile
Target-engagement or solubility endpoint review
Azo dye intermediate research
N-methyl diazonium reactivity modulation
Coupling profile and chromophore evaluation
Parallel synthesis and library production
Pre-formed secondary amine building block
Review in-situ methylation workflow needs
QSAR model training and benchmarking
Intermediate lipophilicity data point
Lipophilicity space coverage for aniline chemotypes
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